Undeca-3,7-Diene-1,3,7,11-Tetracarbaldehyde
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Overview
Description
UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE is an organic compound belonging to the class of fatty aldehydes. These are long-chain aldehydes with a chain of at least 12 carbon atoms. The compound has the molecular formula C15H20O4 and a molecular weight of 264.317 g/mol . It is characterized by the presence of four aldehyde groups and two double bonds in its structure.
Preparation Methods
The synthesis of UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE can be achieved through various synthetic routes. One common method involves the oxidation of corresponding alcohols or alkenes using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods may involve the catalytic oxidation of hydrocarbons in the presence of metal catalysts such as palladium or platinum. These processes are designed to maximize yield and efficiency while minimizing by-products and waste.
Chemical Reactions Analysis
UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in the modulation of various biochemical pathways, including those involved in inflammation and cell signaling .
Comparison with Similar Compounds
Similar compounds to UNDECA-3,7-DIENE-1,3,7,11-TETRACARBALDEHYDE include other fatty aldehydes and acyclic monoterpenoids. These compounds share structural similarities but differ in the number and position of functional groups. For example:
DECA-2,4-DIENE-1,10-DIAL: Similar structure but with fewer aldehyde groups.
OCTA-1,3,5-TRIENE-7,9-DIAL: Similar structure but with different positions of double bonds and aldehyde groups.
The uniqueness of this compound lies in its specific arrangement of double bonds and multiple aldehyde groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3Z,7Z)-undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2/b14-6-,15-8- |
InChI Key |
WRPMDTWVLJJHMV-IMOXEJQSSA-N |
Isomeric SMILES |
C(C/C=C(/CC/C=C(/CCC=O)\C=O)\C=O)CC=O |
Canonical SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
Origin of Product |
United States |
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